molecular formula C19H20N6O3 B2805221 2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide CAS No. 1396800-43-3

2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide

Cat. No.: B2805221
CAS No.: 1396800-43-3
M. Wt: 380.408
InChI Key: CETMXFDYEUFBBX-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core substituted with methyl groups at positions 2 and 3. Attached to the carboxamide nitrogen is a phenyl ring functionalized with a 2H-tetrazole moiety, which is further modified by a pyrrolidine-1-carbonyl group at the tetrazole’s 5-position.

The compound’s synthesis and characterization likely involve crystallographic methods, as evidenced by the widespread use of SHELX software for small-molecule refinement and structure determination. Programs like SHELXL and SHELXS are industry standards for resolving bond lengths, angles, and torsional conformations in such molecules .

Properties

IUPAC Name

2,5-dimethyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12-11-16(13(2)28-12)18(26)20-14-5-7-15(8-6-14)25-22-17(21-23-25)19(27)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETMXFDYEUFBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic carboxamides with hybrid pharmacophores. Key structural analogs include:

Compound Core Structure Key Functional Groups Potential Applications
2,5-dimethyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-3-carboxamide (Target Compound) Furan-carboxamide Tetrazole, pyrrolidine-1-carbonyl, methyl groups Enzyme inhibition, receptor binding
Thiazol-5-ylmethyl derivatives (e.g., , Compound y) Thiazole-urea Thiazole, hydroperoxide, ureido groups Antiviral or protease inhibition
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy... (, Compound z) Peptidomimetic-thiazole Thiazole, carbamate, hydroxy groups, phenylhexane backbone Macrocyclic enzyme targeting

Key Differences and Implications

Heterocyclic Core: The target compound’s furan-carboxamide core contrasts with the thiazole-urea scaffolds in compounds. The tetrazole group in the target compound (pKa ~4.9) offers pH-dependent ionization, unlike the thiazole’s aromatic stability. This may influence binding kinetics in acidic environments (e.g., lysosomal targets) .

Substituent Effects :

  • The pyrrolidine-1-carbonyl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, similar to the ureido groups in analogs. However, pyrrolidine’s secondary amine may confer unique steric interactions compared to tertiary amines in thiazole derivatives .
  • Methyl groups at the furan 2- and 5-positions likely hinder rotational freedom, a feature absent in the more flexible thiazol-5-ylmethyl derivatives .

Synthetic and Analytical Challenges :

  • The target compound’s tetrazole ring requires precise crystallization conditions for structural validation, a process streamlined by SHELX software . In contrast, thiazole derivatives () often exhibit greater thermal stability, simplifying crystallographic analysis.

Pharmacological and Computational Insights

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:

  • Binding Affinity : Tetrazole-containing compounds often exhibit strong interactions with metal ions or polar enzyme pockets (e.g., angiotensin II receptor blockers). This contrasts with thiazole derivatives, which typically target hydrophobic binding sites .
  • Metabolic Stability : The pyrrolidine moiety may reduce hepatic clearance compared to ’s hydroperoxide groups, which are prone to oxidative metabolism .

Q & A

Q. Optimization Tips :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for acylation steps to enhance reactivity .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitrile cyclization) to suppress side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the furan methyl groups (δ 2.2–2.5 ppm), tetrazole protons (δ 8.5–9.0 ppm), and pyrrolidine carbons (δ 25–50 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and heterocyclic regions .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~435.45 g/mol) and detect trace impurities .

How can researchers address contradictory data in spectral analysis during synthesis?

Advanced Research Question
Contradictions often arise from residual solvents, tautomerism (e.g., tetrazole NH vs. N-alkylation), or stereochemical ambiguity. Methodological solutions include:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • Deuterium exchange experiments : Identify exchangeable protons (e.g., tetrazole NH) to distinguish tautomers .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and confirms regioselectivity in heterocyclic rings .

What strategies enhance solubility and stability for in vitro assays?

Advanced Research Question

  • Salt formation : Convert the free base to a hydrochloride salt using HCl in dioxane .
  • Co-solvent systems : Use DMSO/PBS (≤10% DMSO) for aqueous solubility without precipitation .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage (test stability via accelerated degradation studies at 40°C/75% RH) .

What in silico methods predict biological activity and target interactions?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs, focusing on the tetrazole’s hydrogen-bonding capacity .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the furan and pyrrolidine groups to identify potential binding motifs .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

How do substituent variations on the tetrazole and pyrrolidine rings affect pharmacological profiles?

Advanced Research Question

  • Tetrazole modifications :
    • Electron-withdrawing groups (e.g., CF₃ at position 5) enhance metabolic stability but may reduce solubility .
    • N-alkylation (e.g., methyl vs. benzyl) alters logP and membrane permeability .
  • Pyrrolidine substitutions :
    • Stereochemistry : (R)- vs. (S)-configured pyrrolidines can significantly impact target affinity (test via chiral HPLC separation) .
    • Ring expansion : Replacing pyrrolidine with piperidine increases conformational flexibility but may reduce potency .

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